Tetramethylterephthalic acid

概要

説明

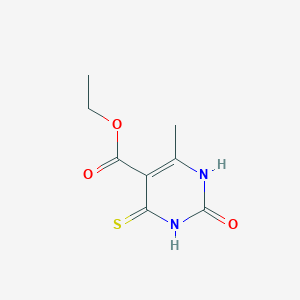

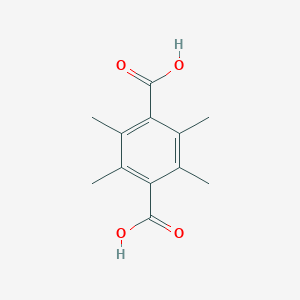

Tetramethylterephthalic acid, also known as 2,3,5,6-tetramethylterephthalic acid, is a chemical compound with the molecular formula C12H14O4 .

Molecular Structure Analysis

The molecular structure of Tetramethylterephthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 222.24 g/mol .

科学的研究の応用

Biomedical Applications

Tetramethylterephthalic acid has been used in the development of metal-organic frameworks (MOFs) for biomedical applications . These MOFs, such as the mesoporous iron (III) trimesate MIL-100, have shown promising features for drug delivery and imaging agents . They can progressively release high drug cargoes and have shown no visible in vivo toxicity .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies to understand the blood circulating profile and organ accumulation of nanoparticles at early times after administration . This is particularly important for drug targeting and delivery applications .

Detection of Hydroxyl Radicals

Tetramethylterephthalic acid has been used as a fluorescent probe for the detection of hydroxyl radicals in thylakoid membranes . The method is based on the conversion of terephthalate into the strongly fluorescent hydroxyterephthalate . This method is highly promising for application in in vitro studies .

Radiation Research

The compound has been used for a long time in radiation research . It is well established as a fluorescence dosimeter for hydroxyl radicals in a variety of physical and chemical systems .

Wastewater Treatment

Tetramethylterephthalic acid has been used in the treatment of wastewater . Improving the biodegradation efficiency of terephthalic acid wastewater processes is highly challenging, particularly in large-scale up-flow anaerobic sludge blanket (UASB) reactors .

Drug Adsorption/Desorption Kinetics

A combined experimental and computational investigation of the main structural and physicochemical parameters driving drug adsorption/desorption kinetics was carried out using Tetramethylterephthalic acid . This helps in understanding the drug incorporation/delivery processes from these materials .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,3,5,6-tetramethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZDUDLYDUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294069 | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylterephthalic acid | |

CAS RN |

14458-05-0 | |

| Record name | 14458-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: Why is tetramethylterephthalic acid used in the synthesis of Mn-MIL-88-Me4?

A1: Tetramethylterephthalic acid (H2BDC-Me4) is a methylated derivative of terephthalic acid. In the study by [], researchers used H2BDC-Me4 to synthesize Mn-MIL-88-Me4, an analogue of the flexible MIL-88 family of MOFs. The introduction of the methyl groups onto the linker molecule serves two primary purposes:

Q2: How does the use of tetramethylterephthalic acid impact the stability of the resulting MOF?

A2: The research by [] demonstrates that incorporating tetramethylterephthalic acid significantly enhances the stability of the resulting MOF, Mn-MIL-88-Me4. This enhanced stability is attributed to the permanent porosity introduced by the bulky methyl groups on the linker. This permanent porosity prevents the framework from collapsing, making Mn-MIL-88-Me4 more resilient and potentially suitable for applications like catalysis, where maintaining structural integrity is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)